molecular formula C8H13N3O3 B1584751 Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate CAS No. 58046-49-4

Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate

Cat. No. B1584751
Key on ui cas rn: 58046-49-4
M. Wt: 199.21 g/mol
InChI Key: PTHDVPPLPCACPF-UHFFFAOYSA-N
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Patent
US05173485

Procedure details

To a solution of 1-(2-hydroxyethyl)-4-ethoxycarbonyl-5-aminopyrazole (200 g) in a mixture of methylene chloride (2 l) and triethylamine (210 ml) was added dropwise methanesulfonyl chloride (85.5 ml) under ice-cooling. The mixture was stirred for 1 hour at 3°-5° C. The reaction mixture was poured into ice-water (700 ml). The separated organic layer was washed with 1N hydrochloric acid and water, and dried over magnesium sulfate. The solvent was evaporated to give 1-(2-methylsulfonyloxyethyl)-4-ethoxycarbonyl-5-aminopyrazole (270.8 g) as crystals.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
85.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
700 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][N:4]1[C:8]([NH2:9])=[C:7]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH:6]=[N:5]1.[CH3:15][S:16](Cl)(=[O:18])=[O:17]>C(Cl)Cl.C(N(CC)CC)C>[CH3:15][S:16]([O:1][CH2:2][CH2:3][N:4]1[C:8]([NH2:9])=[C:7]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH:6]=[N:5]1)(=[O:18])=[O:17]

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
OCCN1N=CC(=C1N)C(=O)OCC
Name
Quantity
2 L
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
210 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
85.5 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
ice water
Quantity
700 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour at 3°-5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
WASH
Type
WASH
Details
The separated organic layer was washed with 1N hydrochloric acid and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CS(=O)(=O)OCCN1N=CC(=C1N)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 270.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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